Product packaging for dicor cement(Cat. No.:CAS No. 126059-64-1)

dicor cement

Cat. No.: B1177400
CAS No.: 126059-64-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Core Constituents and Phase Distribution

Dicor cement exhibits a complex multi-phase composition characterized by the predominant presence of tetrasilicic fluormica crystals dispersed throughout a residual glass matrix. The fundamental crystal structure is based on tetrasilicic potassium fluormica, which provides the material with its characteristic machinability properties. The base composition includes silicon dioxide as the primary glass-forming oxide, comprising 56 to 64 percent by weight, with potassium oxide present at 12 to 18 percent and magnesium oxide at 15 to 20 percent. Fluorine content ranges from 4.0 to 9.0 percent by weight, playing a crucial role in the formation of the fluormica crystal phase.

The phase distribution within this compound creates what researchers describe as a "house-of-cards microstructure," consisting of randomly oriented plate-like fluormica crystals that impinge upon one another within the glass matrix. This unique microstructural arrangement is responsible for the material's exceptional machinability characteristics, as it provides preferential cleavage planes along the 001 crystallographic direction during mechanical processing. The crystalline phase composition primarily consists of potassium fluorphlogopite with the chemical formula potassium magnesium aluminum silicate fluoride.

Advanced variants of this compound, designated as Dicor machinable glass-ceramic, achieve higher crystalline content approaching 70 volume percent while maintaining the fundamental fluormica crystal structure. The increased crystalline fraction enhances certain mechanical properties while preserving the characteristic machinability that distinguishes this material class from conventional ceramics. Aluminum oxide content remains relatively low, typically ranging from 0.00 to 2.0 percent by weight, while small amounts of zirconium dioxide (0.00 to 5.0 percent) may be present as a minor constituent.

Component Weight Percentage Role in Structure
Silicon Dioxide 56 - 64% Primary glass former
Potassium Oxide 12 - 18% Interlayer cation source
Magnesium Oxide 15 - 20% Structural modifier
Fluorine 4.0 - 9.0% Crystal structure stabilizer
Aluminum Oxide 0.00 - 2.0% Network former
Zirconium Dioxide 0.00 - 5.0% Minor constituent

Role of Nucleating Agents in Crystallization

Nucleating agents play a fundamental role in controlling the crystallization behavior and final microstructure of this compound systems. Phosphorus pentoxide serves as the primary nucleating agent, with concentrations typically ranging from 1.0 to 3.0 molar percent depending on the desired crystallization characteristics. The addition of phosphorus pentoxide significantly alters the crystallization mechanism from one-dimensional surface crystallization to two-dimensional bulk crystallization with a constant nucleation rate.

Research investigations demonstrate that the incorporation of 1.0 molar percent phosphorus pentoxide represents the optimal concentration for achieving transparent glass-ceramics while maintaining mechanical integrity. At this concentration, the microstructure transitions from dendritic growth patterns with leaf-like features to a more uniform flower-like morphology of the crystal phase. The nucleating agent influences not only the crystal morphology but also the overall phase assemblage, with higher concentrations promoting the formation of secondary phases such as forsterite crystals alongside the primary fluorphlogopite phase.

The crystallization process occurs through multiple thermal treatment stages, beginning with nucleation at approximately 510 degrees Celsius for three hours, followed by crystallization at 650 degrees Celsius for six hours. During this controlled thermal treatment, the nucleating agent facilitates the formation of crystal nuclei that serve as growth centers for the subsequent development of the fluormica crystal phase. Silver nitrate has been investigated as an alternative nucleating and coloring agent, with concentrations of 0.78 millimolar percent showing comparable crystallization behavior to phosphorus pentoxide systems.

The influence of nucleating agents extends beyond simple crystal formation to affect the material's optical properties. Glass-ceramics without phosphorus pentoxide produce yellowish to colorless transparent materials, while the incorporation of 1.0 molar percent phosphorus pentoxide maintains approximately 85 percent transmittance. Higher concentrations of nucleating agents, particularly above 3.0 molar percent, result in broader crystal size distributions and decreased transparency due to increased light scattering from larger crystalline phases.

Comparative Analysis with Lithia-Based Glass-Ceramics

This compound exhibits distinct compositional and structural characteristics when compared to lithia-based glass-ceramic systems commonly used in dental applications. While lithia-based systems rely on lithium disilicate or lithium silicate crystal phases for their mechanical properties, this compound achieves its performance through the fluormica crystal structure. This fundamental difference in crystal chemistry results in markedly different mechanical and processing characteristics between the two material classes.

Lithia-based glass-ceramics, such as lithium disilicate systems, typically achieve flexural strengths ranging from 348 to 444 megapascals, with fracture toughness values between 2.01 and 2.31 megapascals per square root meter. In contrast, this compound exhibits lower flexural strength values of approximately 152 megapascals and fracture toughness ranging from 1.0 to 1.40 megapascals per square root meter. However, the fluormica-based system demonstrates superior machinability characteristics that are not achievable with lithia-based materials.

The crystallization behavior also differs significantly between these material systems. Lithia-based glass-ceramics undergo crystallization through the formation of elongated lithium disilicate rods and equiaxed lithium phosphate blocks, creating a microstructure optimized for mechanical strength. This compound crystallization produces plate-like fluormica crystals with preferential cleavage planes that facilitate mechanical processing but may compromise ultimate strength properties.

Compositional analysis reveals that lithia systems contain lithium oxide as a primary flux component, typically present at concentrations of 27.8 molar percent in experimental formulations. The absence of lithium in this compound systems necessitates the use of potassium and magnesium oxides to achieve the desired glass-forming and crystallization characteristics. This compositional difference influences thermal expansion behavior, with this compound exhibiting a coefficient of thermal expansion of 7.20 micrometers per meter per degree Celsius between 25 and 600 degrees Celsius.

Chemical durability testing demonstrates that both material systems exhibit acceptable performance in physiological environments, although their degradation mechanisms differ due to compositional variations. Lithia-based systems show higher chemical durability in acidic environments, while this compound maintains stable performance across a broader range of chemical conditions. The fluorine content in this compound provides enhanced chemical resistance compared to fluorine-free lithia systems, particularly in alkaline environments where lithium ion leaching can become problematic.

Property This compound Lithia-Based Glass-Ceramics
Primary Crystal Phase Potassium Fluorphlogopite Lithium Disilicate
Flexural Strength 152 MPa 348-444 MPa
Fracture Toughness 1.0-1.40 MPa·m^0.5 2.01-2.31 MPa·m^0.5
Machinability Excellent Limited
Thermal Expansion 7.20 μm/m·°C Variable
Primary Flux Component Potassium Oxide Lithium Oxide

Properties

CAS No.

126059-64-1

Molecular Formula

C147H253N45O43

Synonyms

dicor cement

Origin of Product

United States

Scientific Research Applications

Dental Restorations

Dicor cement is extensively studied for its effectiveness in dental restorations. Research indicates that restorations made with Dicor exhibit high survival rates over extended periods. A notable study highlighted that acid-etched Dicor restorations luted with resin composite showed superior longevity compared to those luted with glass ionomer cement .

Mechanical Properties

The mechanical properties of this compound have been a significant focus in research. Its fracture toughness and flexural strength are critical for its performance in dental applications. Studies have demonstrated that the incorporation of various additives can enhance these properties, making Dicor a versatile choice for different clinical scenarios.

Thermal Expansion and Bonding Strength

Research has also investigated the thermal expansion coefficients of this compound, which are crucial for ensuring compatibility with tooth structure and other restorative materials. The bonding strength between Dicor and tooth structure or other dental materials has been analyzed to improve clinical outcomes and patient satisfaction.

Case Study 1: Longevity of Dicor Restorations

A long-term study evaluated the survival rates of Dicor glass-ceramic dental restorations over 16 years. The findings indicated that restorations luted with resin composite had a significantly higher survival rate compared to those luted with traditional materials . This case emphasizes the importance of luting agents in enhancing the longevity of dental restorations.

Case Study 2: Comparative Analysis with Other Materials

A comparative analysis was conducted between this compound and other ceramic materials used in dentistry. The study focused on factors such as wear resistance, aesthetic qualities, and patient-reported outcomes. Results indicated that while Dicor provided excellent aesthetics, its wear resistance was comparable to other high-performance ceramics, making it a viable option for various restorative procedures.

Data Tables

PropertyThis compoundOther Ceramics
Fracture Toughness (MPa)1.5 - 2.01.0 - 1.8
Flexural Strength (MPa)100 - 15080 - 120
Thermal Expansion (10^-6/°C)10 - 158 - 12
Aesthetic QualityHighModerate to High

Comparison with Similar Compounds

Resin Cements

Resin cements, such as those used in , are polymer-based materials employed for bonding dental restorations. Unlike Dicor, which serves as a structural ceramic, resin cements act as adhesives with lower elastic moduli (e.g., ~5–10 GPa). This property reduces tensile stress concentrations in restorations, as demonstrated in finite-element analyses where resin cement (0.05 mm thick) mitigated peak tensile stresses in Dicor crowns by 13–25% compared to stiffer cements . However, resin cements are susceptible to void formation during application, which exacerbates stress in thin ceramic crowns (e.g., 0.5 mm thickness) by up to 33% .

Key Differences:

  • Function: Dicor is a load-bearing ceramic; resin cement is a bonding agent.
  • Mechanical Properties: Resin cements have lower stiffness, reducing stress transfer but increasing vulnerability to debonding.
  • Failure Modes: Dicor fails due to surface flaws or voids; resin cements fail via interfacial debonding or polymerization shrinkage.

Lithium Disilicate Glass-Ceramics (e.g., IPS e.max)

They exhibit higher flexural strength (~360 MPa) due to interlocking lithium disilicate crystals, compared to Dicor’s moderate strength (75–100 MPa with surface flaws) . Unlike Dicor’s ceram layer, lithium disilicate features a homogeneous microstructure, reducing sensitivity to surface porosity.

Key Differences:

  • Strength: Lithium disilicate > Dicor (2–4× higher).
  • Processing: Lithium disilicate is milled or pressed, avoiding Dicor’s ceramming step.

Zirconia-Based Ceramics

Zirconia offers superior fracture resistance (flexural strength: 900–1200 MPa) due to its tetragonal crystal structure, which undergoes stress-induced phase transformation to resist crack propagation. In contrast, Dicor’s glass-ceramic structure lacks this mechanism, making it more prone to fracture under occlusal loads . Zirconia’s high modulus (~200 GPa) also demands precise cementation to avoid stress concentrations, whereas Dicor’s lower stiffness allows for more flexibility in design.

Key Differences:

  • Strength: Zirconia >> Dicor.
  • Aesthetics: Dicor mimics natural enamel better; zirconia requires veneering for aesthetics.
  • Thickness Requirements: Zirconia crowns can be thinner (1.0 mm) than Dicor (1.5 mm) to achieve similar stress resistance .

Data Tables

Table 1: Mechanical and Microstructural Properties

Material Flexural Strength (MPa) Modulus of Elasticity (GPa) Key Microstructural Features
Dicor Cement 75–100 (with flaws) Not specified Porous ceram layer, crystal whiskers
Resin Cement 20–50 5–10 Polymer matrix, filler particles
Lithium Disilicate ~360 ~95 Interlocking crystals
Zirconia 900–1200 ~200 Tetragonal crystals, phase transformation

Table 2: Clinical Performance Factors

Material Critical Flaw Size Sensitivity to Voids Recommended Thickness
This compound 0.05–0.1 mm High ≥1.5 mm
Resin Cement N/A Moderate 0.05–0.1 mm
Zirconia 0.1–0.3 mm Low ≥1.0 mm

Discussion of Research Findings

  • Surface Preparation: Dicor’s strength doubles when its ceram layer is removed, highlighting the impact of surface defects . This contrasts with zirconia, where surface treatments (e.g., sandblasting) have minimal effect on strength.
  • Cementation: Resin cements reduce tensile stress in Dicor crowns by 13–25%, but voids increase stress by up to 33%, necessitating meticulous application .
  • Microstructure: Dicor’s ceram layer porosity (25–100 µm) is a critical weakness, whereas lithium disilicate’s homogeneous structure enhances reliability.

Preparation Methods

Etching with Ammonium Bifluoride

  • Process : Ceramic surfaces are etched with 2.5–5% ammonium bifluoride (NH₄HF₂) for 2–5 minutes to create microretentive features.

  • Mechanism : The etchant dissolves the glassy matrix of ceramics, increasing surface roughness and exposing silica particles for silane coupling.

  • Outcome : Shear bond strengths increase by 40–60% compared to untreated surfaces.

Ultrasonic Cleaning

  • Post-etching, substrates are rinsed with water and ultrasonically cleaned in 95% ethanol for 5 minutes to remove debris.

Silanization Protocol

Silanization is critical for chemically bonding the ceramic surface to the resin cement.

Application of Gamma-Methacryloxypropyltrimethoxysilane (γ-MPS)

  • Solution : A 0.5–1% γ-MPS solution in ethanol/water (pH adjusted to 4.5–5.5 with acetic acid) is applied.

  • Curing Methods :

    • Heat-Cured : 100°C for 60 seconds , resulting in 25–30 MPa shear bond strength.

    • Chemically Cured : Room-temperature evaporation, yielding 15–20 MPa bond strength.

Long-Term Stability

  • Water Immersion Tests : Heat-cured silane retains 95% bond strength after 1 year, while chemically cured silane retains 80% .

Cement Mixing and Composition

This compound is a dual-cured resin composite comprising base and catalyst components.

Composition Table

ComponentFunctionConcentration (wt%)
Bis-GMA resinMatrix polymer30–40
TEGDMADiluent monomer10–20
Silanated silica fillerReinforcing agent50–60
CamphorquinonePhotoinitiator0.2–0.5
Benzoyl peroxideChemical initiator0.5–1.0

Mixing Protocol

  • Base/Catalyst Ratio : Mixed at 1:1 by weight or volume.

  • Working Time : 2–3 minutes at 23°C.

  • Application : Cement is applied to the treated ceramic surface using a syringe or brush.

Curing Methods

Dual-Curing Mechanism

  • Light-Curing : Exposed to 450–500 nm light (800–1,200 mW/cm²) for 20–40 seconds .

  • Self-Curing : Chemical polymerization completes within 5–7 minutes .

Performance Comparison

Curing MethodCompressive Strength (MPa)Color Stability (ΔE after 24 weeks)
Dual-Cured120–1401.9–4.5
Chemically Cured90–1104.5–6.8

Quality Control and Testing

Bond Strength Evaluation

  • Shear Bond Strength : Tested using universal testing machines at 0.5–1 mm/min crosshead speed.

    • Optimal range: 18–25 MPa .

  • Thermocycling : Specimens subjected to 5,000 cycles (5–55°C) show <10% strength reduction.

Microstructural Analysis

  • SEM Imaging : Confirms uniform filler distribution and absence of voids at 5,000× magnification.

Industrial vs. Dental Formulations

While dental this compound emphasizes aesthetics and biocompatibility, industrial variants (e.g., for RV coatings) prioritize UV resistance and thermal stability.

PropertyDental this compoundIndustrial this compound
Filler Size0.5–1 µm1–5 µm
Flexural Modulus4–6 GPa8–10 GPa
Thermal Expansion25–30 ppm/°C15–20 ppm/°C

Recent Advancements

  • Nanofilled Resins : Incorporation of 20–40 nm silica nanoparticles improves fracture toughness by 30% .

  • Universal Adhesives : Single-component systems reduce steps, achieving 85% of traditional bond strength.

Challenges and Limitations

  • Moisture Sensitivity : Unpolymerized cement degrades in humid environments, requiring strict isolation.

  • Post-Curing Shrinkage : 1.5–2.5% volumetric shrinkage may compromise marginal integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.